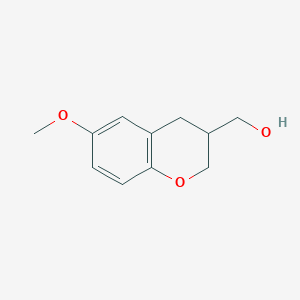
(6-Methoxychroman-3-YL)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Methoxychroman-3-YL)methanol is a chemical compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol . It is a derivative of chroman, a bicyclic organic compound, and features a methoxy group at the 6th position and a hydroxymethyl group at the 3rd position on the chroman ring . This compound is primarily used in research and development, particularly in the fields of pharmaceuticals and organic chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methoxychroman-3-YL)methanol typically involves the reaction of chroman derivatives with methoxy and hydroxymethyl substituents. One common method is the reduction of 6-methoxychroman-3-carbaldehyde using a reducing agent such as sodium borohydride (NaBH4) in methanol . The reaction is carried out under mild conditions, usually at room temperature, to yield this compound.
Industrial Production Methods
The key to industrial production lies in optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
(6-Methoxychroman-3-YL)methanol undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as halides, amines, and thiols
Major Products Formed
Oxidation: 6-Methoxychroman-3-carboxylic acid
Reduction: Various reduced derivatives depending on the reducing agent
Substitution: Substituted chroman derivatives with different functional groups
Wissenschaftliche Forschungsanwendungen
(6-Methoxychroman-3-YL)methanol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (6-Methoxychroman-3-YL)methanol is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s methoxy and hydroxymethyl groups may play a role in its biological activities by interacting with enzymes and receptors in the body . Further research is needed to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chroman-4-one: A closely related compound with a similar structure but different functional groups.
6-Hydroxychroman: Another derivative of chroman with a hydroxyl group at the 6th position instead of a methoxy group.
3-Hydroxychroman: A compound with a hydroxyl group at the 3rd position, similar to (6-Methoxychroman-3-YL)methanol.
Uniqueness
This compound is unique due to its specific combination of methoxy and hydroxymethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Eigenschaften
Molekularformel |
C11H14O3 |
|---|---|
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
(6-methoxy-3,4-dihydro-2H-chromen-3-yl)methanol |
InChI |
InChI=1S/C11H14O3/c1-13-10-2-3-11-9(5-10)4-8(6-12)7-14-11/h2-3,5,8,12H,4,6-7H2,1H3 |
InChI-Schlüssel |
MITSEAOAWBIFPL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)OCC(C2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


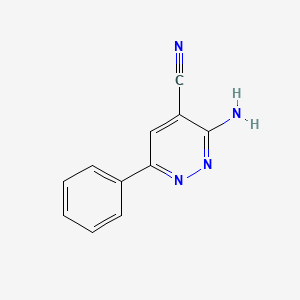
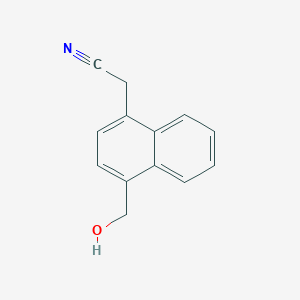
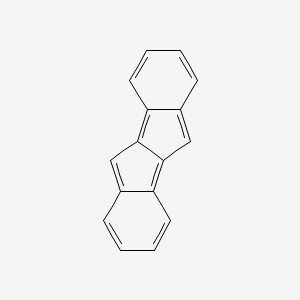
![N-[(4-Fluorophenyl)methyl]-1,1,1-trimethylsilanamine](/img/structure/B15069702.png)
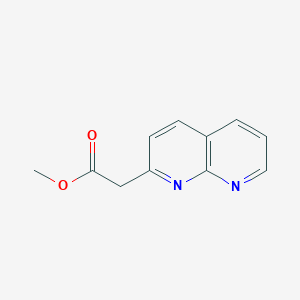
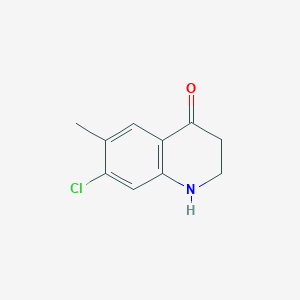
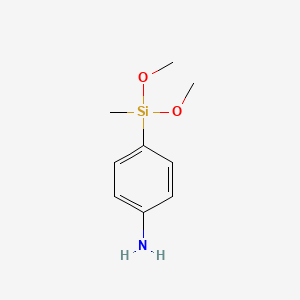
![8-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B15069735.png)
![2,5,7-Trimethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15069736.png)
![(4-Methyl-[2,3'-bipyridin]-5'-yl)methanol](/img/structure/B15069741.png)


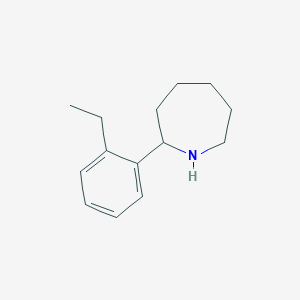
![2-Ethoxybenzo[cd]indole](/img/structure/B15069765.png)
